
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline
Vue d'ensemble
Description
5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, commonly known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the piperazine family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BPN is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BPN has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the body. Additionally, BPN has been found to bind to the dopamine D2 receptor, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BPN has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and other physiological processes. BPN has been found to exhibit antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN is its versatility. It can be used as a fluorescent probe, a ligand for the synthesis of metal complexes, and a substrate for enzyme assays. Additionally, BPN is relatively easy to synthesize and purify, making it a valuable tool for researchers. However, there are also some limitations to the use of BPN in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, and it may not be suitable for use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on BPN. One area of interest is the development of BPN-based fluorescent probes for the detection of metal ions in biological systems. Additionally, BPN may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in scientific research.
Conclusion:
In conclusion, 5-(4-benzoyl-1-piperazinyl)-N-benzyl-2-nitroaniline, or BPN, is a valuable tool for researchers in various fields. Its versatility, ease of synthesis and purification, and wide range of biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action of BPN and its potential applications in the development of new drugs and therapies.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. BPN has been used as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a substrate for enzyme assays. Additionally, BPN has been used to study the interactions between proteins and small molecules.
Propriétés
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(20-9-5-2-6-10-20)27-15-13-26(14-16-27)21-11-12-23(28(30)31)22(17-21)25-18-19-7-3-1-4-8-19/h1-12,17,25H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDKRAMQYGYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

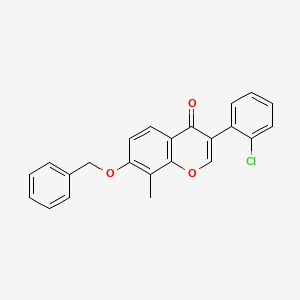
![1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957936.png)
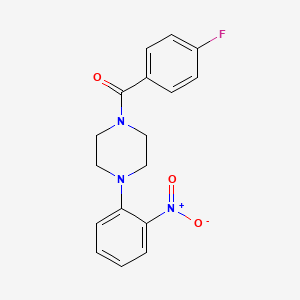
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoic acid](/img/structure/B3957948.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate](/img/structure/B3957956.png)
![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3957961.png)
![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3957967.png)
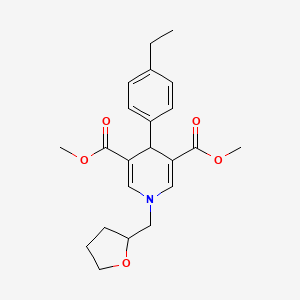

![5-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3957986.png)
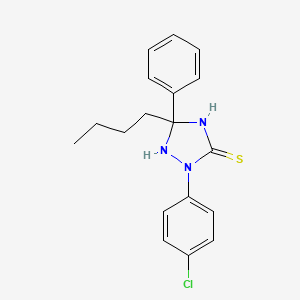
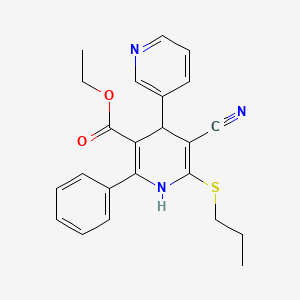
![2-(allylthio)-1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B3958036.png)
![N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3958044.png)